![molecular formula C8H8BrN3 B1439088 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine CAS No. 1111638-07-3](/img/structure/B1439088.png)
6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine
Overview
Description
6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyrimidine ring, with bromine and methyl substituents at specific positions. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine can be achieved through various synthetic methodologies. One common approach involves the condensation of 2,3-dimethylimidazo[1,2-a]pyrimidine with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically proceeds in the presence of a solvent like acetonitrile or dichloromethane, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions helps in achieving high efficiency and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Major Products Formed
Substitution Reactions: Formation of substituted imidazo[1,2-a]pyrimidine derivatives.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of dehalogenated products.
Scientific Research Applications
Therapeutic Applications
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of imidazo[1,2-a]pyrimidine derivatives, including 6-bromo-2,3-dimethylimidazo[1,2-a]pyrimidine. A series of compounds were synthesized and tested against various bacterial strains. Some derivatives exhibited potent antimicrobial activity against both gram-positive and gram-negative bacteria, as well as Mycobacterium species. The structure-activity relationship (SAR) studies indicated that modifications at specific positions can enhance antibacterial efficacy .
Anti-Tuberculosis Activity
The imidazo[1,2-a]pyridine class has been recognized for its activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). Compounds similar to this compound have shown promising results in inhibiting the growth of Mycobacterium tuberculosis. For instance, high-throughput screening identified several imidazo[1,2-a]pyridine derivatives with minimum inhibitory concentrations (MICs) that were effective against the Mtb H37Rv strain .
Cardiovascular Applications
this compound is also noted as a key intermediate in the synthesis of olprinone, a phosphodiesterase III inhibitor used in treating acute heart failure and enhancing respiratory function in patients with asthma. The compound's ability to increase cyclic AMP levels contributes to its therapeutic effects in cardiac conditions .
Case Studies
Case Study 1: Antibacterial Screening
A study published in Chemical & Pharmaceutical Bulletin synthesized a series of imidazo[1,2-a]pyrimidine derivatives and evaluated their antibacterial activity against various pathogens. The findings indicated that certain modifications enhanced their effectiveness significantly compared to existing antibiotics .
Case Study 2: Anti-TB Compounds
Research conducted on imidazo[1,2-a]pyridine analogues demonstrated their potential as anti-TB agents. A subset of these compounds was subjected to SAR analysis leading to the identification of several lead candidates for further development against MDR-TB strains .
Data Table: Summary of Key Findings
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The exact pathways and molecular targets can vary based on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine can be compared with other similar compounds such as:
- 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine
- 2,3-Dimethylimidazo[1,2-a]pyrimidine
- 6-Chloro-2,3-dimethylimidazo[1,2-a]pyrimidine
Uniqueness
The presence of the bromine atom at the 6-position and the methyl groups at the 2 and 3 positions confer unique chemical and biological properties to this compound.
Biological Activity
6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine (C₉H₉BrN₂) is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. Its structure consists of a fused imidazole and pyrimidine ring, which contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and applications in drug development.
Chemical Structure and Properties
- Molecular Formula : C₉H₉BrN₂
- Molecular Weight : 225.09 g/mol
- Structural Features : The compound features a bromine atom at the 6-position and two methyl groups at the 2 and 3 positions of the imidazole ring, enhancing its reactivity and interaction with biological targets.
Research indicates that this compound exhibits various biological activities through different mechanisms:
- Inhibition of Enzymes : The compound has been shown to inhibit specific kinases involved in cellular signaling pathways. For instance, it interacts with cyclin-dependent kinases (CDK) and other receptor tyrosine kinases .
- Mutagenicity : Studies have indicated that compounds in this class can exhibit mutagenic properties. The Ames test results suggest that this compound may act as a direct mutagen .
Pharmacological Applications
The compound has been investigated for its potential applications in treating various diseases:
- Anticancer Activity : Its ability to inhibit kinases makes it a candidate for cancer therapy. In particular, it has shown promise against tumors characterized by specific genetic mutations .
- Antimicrobial Properties : Preliminary studies indicate that this compound may reduce bacterial loads significantly in animal models .
Synthesis Methods
Several synthetic routes have been developed for producing this compound:
- Condensation Reactions : Utilizing starting materials such as aromatic aldehydes and thiouracil derivatives.
- Alkylation Processes : Following condensation with subsequent alkylation to introduce the bromine and methyl groups .
Case Study 1: Inhibition of CDK4/6
In a study evaluating the binding affinity of various imidazo[1,2-a]pyrimidine derivatives to CDK4/6:
- Results : The compound demonstrated significant inhibitory activity with half-maximal inhibitory concentration (IC50) values in the nanomolar range.
- : This suggests potential use in therapies targeting cell cycle regulation in cancer cells .
Case Study 2: Antibacterial Efficacy
In an acute tuberculosis mouse model:
- Findings : Treatment with this compound resulted in a reduction of bacterial load by up to 99.9% at optimal doses.
- Implications : This highlights its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
A comparative analysis with related compounds illustrates variations in biological activity based on structural modifications:
Compound Name | Similarity Index | Unique Features |
---|---|---|
6-Bromo-2-methylimidazo[1,2-a]pyrimidine | 0.68 | Lacks one methyl group |
Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid | 0.67 | Contains a carboxylic acid group |
7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid | 0.63 | Substituted at the 7-position |
This table demonstrates how slight changes in structure can significantly affect reactivity and biological properties while maintaining structural integrity within the imidazo-pyrimidine class .
Properties
IUPAC Name |
6-bromo-2,3-dimethylimidazo[1,2-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-6(2)12-4-7(9)3-10-8(12)11-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXHGGYMMHZZQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=NC2=N1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654031 | |
Record name | 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111638-07-3 | |
Record name | 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1111638-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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